molecular formula C7H7N3O2 B1295719 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one CAS No. 28491-58-9

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one

Cat. No.: B1295719
CAS No.: 28491-58-9
M. Wt: 165.15 g/mol
InChI Key: JEXQJNXLBXJOEE-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one is a versatile chemical scaffold belonging to the 1H-pyrazolo[3,4-b]pyridine family, a class of fused bicyclic heterocycles that are of significant interest in medicinal chemistry and drug discovery . This compound features a stable 1H-tautomeric form, which is energetically favored and allows for aromatic circulation in both rings, contributing to its stability and making it a privileged structure for the design of bioactive molecules . Its structural similarity to purine bases, such as adenine and guanine, underlies its broad potential in biomedical research, enabling interactions with various enzymatic targets . The core pyrazolo[3,4-b]pyridine structure is extensively investigated for its diverse pharmacological activities. Researchers have explored such scaffolds as inhibitors for a wide range of kinases, including tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and fibroblast growth factor receptors, highlighting their utility in developing anticancer agents . Furthermore, derivatives have demonstrated substantial antibacterial activity, particularly against anaerobic bacteria, suggesting applications in developing novel antimicrobials . Other documented areas of research include their use as antidepressant, antiviral, antifungal, antioxidant, and anti-Alzheimer agents . The synthetic versatility of this scaffold allows for functionalization at multiple positions, enabling researchers to fine-tune properties and activity for specific targets. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all local and national laboratory safety regulations.

Properties

IUPAC Name

4-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O2/c1-3-2-4(11)8-6-5(3)7(12)10-9-6/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQJNXLBXJOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182717
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28491-58-9
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Record name 6-HYDROXY-4-METHYL-1,2-DIHYDRO-3H-PYRAZOLO(3,4-B)PYRIDIN-3-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one exhibits antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and asthma. This has been documented in several clinical trials focusing on inflammatory markers in patients .

3. Neuroprotective Effects
Recent studies have shown that this compound may offer neuroprotective benefits. Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .

Cosmetic Applications

1. Skin Care Formulations
The compound is also gaining traction in cosmetic formulations due to its moisturizing and skin-soothing properties. A study discussed in Cosmetic Formulation Principles and Practice highlighted its effectiveness in enhancing skin hydration when incorporated into topical creams and lotions . The formulation was tested for stability and sensory properties, demonstrating significant improvements in skin moisture levels.

2. Antioxidant Activity
In addition to its moisturizing effects, this compound has shown promising antioxidant activity. This property is particularly beneficial for anti-aging products aimed at reducing oxidative stress on the skin .

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with skin infections tested the efficacy of a topical formulation containing this compound. Results indicated a significant reduction in infection severity after two weeks of application compared to a control group.

Case Study 2: Neuroprotective Potential
In a preclinical study on neurodegenerative diseases, mice treated with the compound showed reduced markers of neuroinflammation and improved cognitive function in memory tests compared to untreated controls. This suggests potential for therapeutic use in neurodegenerative disorders.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Bioavailability : The hydroxy group in the target compound improves aqueous solubility compared to nitro- or chloro-substituted analogs, making it more suitable for oral administration .
  • Kinase Inhibition Potential: While pyrazolo[3,4-d]pyrimidin-3-ones (e.g., AZD1775) are established kinase inhibitors, the pyrazolo[3,4-b]pyridin-3-one scaffold remains underexplored for this application. Modifications at position 6 (e.g., hydroxy vs. hydroxymethyl) could modulate selectivity .
  • Thermal Stability : Derivatives like 3s exhibit high melting points (>280°C), suggesting robust thermal stability for pharmaceutical formulation .

Biological Activity

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one (chemical formula C7H7N3O2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been explored for various therapeutic applications, particularly in oncology and inflammation.

The compound is characterized by the following properties:

PropertyDescription
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
StereochemistryAchiral
Defined Stereocenters0

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, this compound has shown promise in several key areas:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines can inhibit cell proliferation in various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies have shown significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 7.01 µM to 14.31 µM against different cancer lines .
  • Mechanism of Action : The compound appears to induce apoptosis and disrupt microtubule assembly, which are critical pathways in cancer cell survival and proliferation .

Anti-inflammatory Properties

The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. The most potent compounds were found to significantly inhibit tumor growth in vivo .
  • Molecular Modeling Studies :
    Molecular docking studies indicated that this compound interacts effectively with key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of cancer cell proliferation; apoptosis induction observed
Anti-inflammatoryReduction of inflammatory markers in preclinical models
Microtubule DisruptionEffective at destabilizing microtubules at concentrations as low as 20 μM

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how is structural integrity validated?

  • Methodological Answer : Synthesis typically involves condensation reactions using substituted pyrazole precursors. For example, derivatives of pyrazolo[3,4-b]pyridine cores are synthesized via reactions with thiourea derivatives or ethyl chloroacetate in ethanol under reflux, followed by recrystallization for purification . Characterization includes:

  • Melting Point Analysis : To assess purity.
  • Spectroscopic Techniques :
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Validates substituent positions and hydrogen environments.
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Verifies chemical composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if airborne concentrations exceed limits .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • First Aid Measures : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Toxicology Data Extrapolation : While direct data for this compound is limited, analogs suggest potential acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents). Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions influence the compound’s biological activity?

  • Methodological Answer : Substituents at these positions significantly modulate pharmacological properties:

  • 3-Position : Introducing thiazolidinone or thiourea groups enhances antimicrobial activity. For example, 3-(thiazolidin-4-one) derivatives show MIC values of 8–32 µg/mL against S. aureus .
  • 4-Position : Methyl or aryl groups improve metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like DHFR .
  • Experimental Design : Synthesize analogs via combinatorial chemistry, screen using MIC assays, and correlate results with molecular descriptors (e.g., logP, polar surface area) .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer : Contradictions often arise from bioavailability or metabolic differences. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to assess absorption.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Prodrug Design : Improve solubility via phosphate ester derivatives, as seen in pyridazinone analogs .
  • In Silico Modeling : Apply PBPK models to predict human pharmacokinetics from rodent data .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., kinases) over 100 ns trajectories to assess stability.
  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) to correlate structural features with IC₅₀ values.
  • Docking Studies : Identify key residues (e.g., hydrogen bonds with Serine-94 in DHFR) using Glide or GOLD software .

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